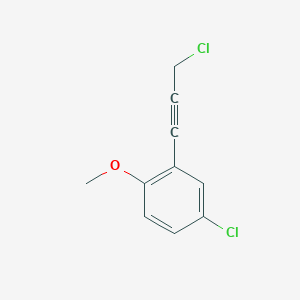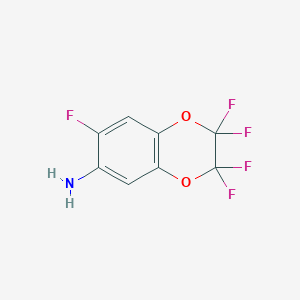
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a benzodioxin ring structure. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the fluorination of precursor compounds followed by amination. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a fluorinating agent such as sulfur tetrafluoride under controlled conditions to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, other nucleophiles.
Major Products Formed
Scientific Research Applications
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar structural features but different functional groups.
2,3-Dihydro-1,4-benzodioxin-6-amine: A non-fluorinated analog of the compound .
Uniqueness
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2,3,3,6-pentafluoro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRRGSPDPPNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[2,3'-bipyridine]-5-yl}methyl)-2-(phenylformamido)acetamide](/img/structure/B2851000.png)
![2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane](/img/structure/B2851003.png)

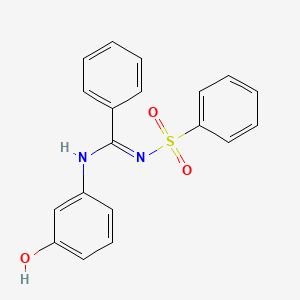
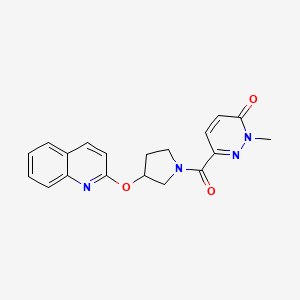
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(2,4-dimethylphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2851010.png)

![5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2851012.png)
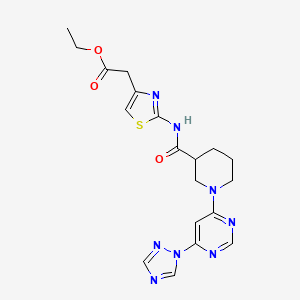
![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2851014.png)
![4-methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2851015.png)
![5-chloro-6-(oxolan-3-yloxy)-N-[2-(pyridin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2851018.png)
![3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2851020.png)
